2,6-ditert-butyl-4-nitroaniline
CAS No.: 5180-59-6
Cat. No.: VC21350063
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5180-59-6 |
|---|---|
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 2,6-ditert-butyl-4-nitroaniline |
| Standard InChI | InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3 |
| Standard InChI Key | FHEAFSAWXGUQGP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2,6-Ditert-butyl-4-nitroaniline is an aromatic compound featuring a benzene ring with an amino group (-NH2), two tert-butyl groups, and a nitro group (-NO2). The compound's systematic arrangement of functional groups contributes to its distinct chemical behavior and applications.
Basic Identification Information
The compound is formally identified through multiple parameters that provide a comprehensive chemical identity profile. The chemical abstract service (CAS) registry number assigned to this compound is 5180-59-6, which serves as its unique identifier in chemical databases worldwide . Its molecular formula is C14H22N2O2, indicating the presence of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in its structure . The exact molecular mass of the compound has been determined to be 250.16800 atomic mass units, with a calculated molecular weight of 250.33700 g/mol .
Structural Characteristics
The structural arrangement of 2,6-ditert-butyl-4-nitroaniline features a central benzene ring with an amino group (-NH2) attached directly to the ring. The two bulky tert-butyl groups occupy positions 2 and 6, providing steric hindrance that influences both physical properties and reactivity. The nitro group (-NO2) at position 4 creates an electron-withdrawing effect on the aromatic system, significantly affecting the electronic distribution within the molecule. This particular arrangement of substituents contributes to the compound's unique chemical behavior, including its stability and reactivity patterns in various chemical environments.
Physicochemical Properties
The physicochemical properties of 2,6-ditert-butyl-4-nitroaniline determine its behavior in various environments and applications. These properties are essential for understanding its potential uses and limitations.
Thermodynamic Properties
The thermodynamic properties of 2,6-ditert-butyl-4-nitroaniline have been experimentally determined and documented. The compound has a relatively high boiling point of 337.8°C at standard atmospheric pressure (760 mmHg), indicating strong intermolecular forces likely due to hydrogen bonding capabilities of the amino group and the substantial molecular weight . The compound's flash point has been measured at 158.1°C, an important safety parameter indicating the lowest temperature at which its vapors can ignite when exposed to an ignition source .
Physical Constants and Parameters
Several key physical constants have been determined for 2,6-ditert-butyl-4-nitroaniline, as summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 250.33700 | g/mol |
| Density | 1.056 | g/cm³ |
| Boiling Point | 337.8 | °C at 760 mmHg |
| Flash Point | 158.1 | °C |
| Exact Mass | 250.16800 | amu |
| Index of Refraction | 1.535 | - |
| Polar Surface Area (PSA) | 71.84000 | Ų |
| LogP | 4.87640 | - |
The compound's relatively high LogP value of 4.87640 indicates significant lipophilicity, suggesting good solubility in non-polar solvents and limited water solubility . The polar surface area (PSA) of 71.84000 Ų represents the surface area associated with polar atoms (primarily oxygen and nitrogen), providing insights into the compound's potential for hydrogen bonding and other polar interactions .
Historical Research Context
The historical research context of 2,6-ditert-butyl-4-nitroaniline can be traced through various scientific publications dating back several decades.
Comparative Analysis with Related Compounds
Understanding 2,6-ditert-butyl-4-nitroaniline in the context of related compounds provides valuable insights into its distinctive properties and behavior.
Structural Analogues
Several structurally related compounds provide useful points of comparison:
-
2,6-Di-tert-butylphenol (CAS: 128-39-2) shares the core structure with two tert-butyl groups at positions 2 and 6 but lacks the amino and nitro functionalities . Its melting point is reported as 39°C or 37°C, significantly lower than would be expected for 2,6-ditert-butyl-4-nitroaniline due to the different functional groups .
-
2,6-Di-tert-butyl-4-methylphenol (CAS: 128-37-0), also known as butylated hydroxytoluene (BHT), is another related compound with different substituents at the 4-position . This compound has been more extensively studied, particularly regarding its applications as an antioxidant.
The presence of different functional groups at the 4-position (nitro and amino groups versus methyl or hydroxyl groups) significantly affects the electronic properties, reactivity, and potential applications of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume